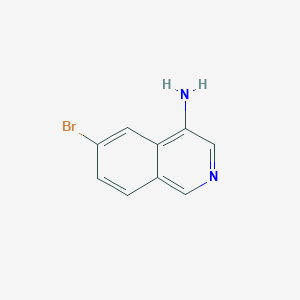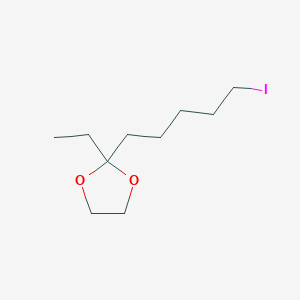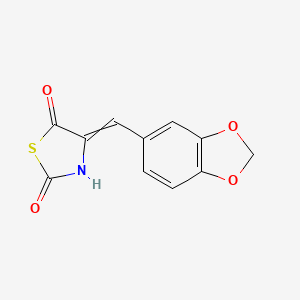![molecular formula C24H23Cl2FN2O4S2 B12499345 N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12499345.png)
N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfanyl, sulfonyl, and glycinamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2,4-dichlorobenzyl sulfanyl ethylamine, which is then reacted with 4-fluorophenyl sulfonyl chloride and 4-methoxyphenyl glycinamide under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the aromatic rings .
Applications De Recherche Scientifique
N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dichloro-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}benzamide
- N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide
- N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C24H23Cl2FN2O4S2 |
|---|---|
Poids moléculaire |
557.5 g/mol |
Nom IUPAC |
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C24H23Cl2FN2O4S2/c1-33-21-8-6-20(7-9-21)29(35(31,32)22-10-4-19(27)5-11-22)15-24(30)28-12-13-34-16-17-2-3-18(25)14-23(17)26/h2-11,14H,12-13,15-16H2,1H3,(H,28,30) |
Clé InChI |
ZJQRMDIPSYRDRE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(CC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12499272.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12499279.png)
![N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12499285.png)
![Methyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499286.png)


![2-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B12499297.png)
![7-benzyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12499307.png)
![({5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)propanedinitrile](/img/structure/B12499312.png)



![1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499329.png)
![11a-methyl-3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol](/img/structure/B12499333.png)
